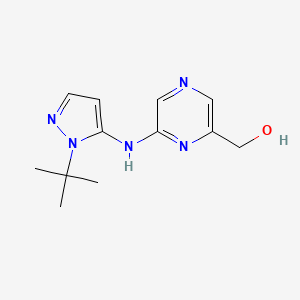
2-(3-Oxocyclopentyl)isoindoline-1,3-dione
概要
説明
“2-(3-Oxocyclopentyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 1029691-06-2 . It has a molecular weight of 229.24 and its IUPAC name is 2-(3-oxocyclopentyl)-1H-isoindole-1,3(2H)-dione .
Synthesis Analysis
Isoindolines, including “2-(3-Oxocyclopentyl)isoindoline-1,3-dione”, are synthesized using simple heating and relatively quick solventless reactions . This green synthesis technique complies with at least nine principles of green chemistry . The compounds are then purified with a methodology as green as possible .
Molecular Structure Analysis
The linear formula of “2-(3-Oxocyclopentyl)isoindoline-1,3-dione” is C13H11NO3 . Its InChI Code is 1S/C13H11NO3/c15-9-6-5-8(7-9)14-12(16)10-3-1-2-4-11(10)13(14)17/h1-4,8H,5-7H2 .
Physical And Chemical Properties Analysis
“2-(3-Oxocyclopentyl)isoindoline-1,3-dione” is a solid at room temperature . It has a molecular weight of 229.24 .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione, focusing on six unique applications:
Pharmaceutical Synthesis
2-(3-Oxocyclopentyl)isoindoline-1,3-dione is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of complex molecules with potential therapeutic properties. Researchers have explored its use in developing drugs for treating neurological disorders, cancer, and infectious diseases . The compound’s ability to form stable derivatives makes it a versatile building block in medicinal chemistry.
Antipsychotic Agents
This compound has shown promise in the development of antipsychotic agents. Studies have indicated that derivatives of isoindoline-1,3-dione can modulate dopamine receptors, particularly the D2 receptor . This modulation is crucial for managing symptoms of schizophrenia and other psychotic disorders. The compound’s efficacy in binding to these receptors has been demonstrated through in silico and in vivo studies, highlighting its potential as a therapeutic agent.
Anti-Cancer Research
2-(3-Oxocyclopentyl)isoindoline-1,3-dione derivatives have been investigated for their anti-cancer properties. These compounds can induce apoptosis in cancer cells, making them potential candidates for chemotherapy . Research has focused on their ability to inhibit cell proliferation and promote cell death in various cancer cell lines, including breast, lung, and colon cancers. The compound’s mechanism of action involves disrupting cellular pathways critical for cancer cell survival.
Herbicides and Pesticides
The compound has applications in agricultural chemistry as a precursor for herbicides and pesticides. Its derivatives can inhibit the growth of unwanted plants and pests, contributing to crop protection . The development of environmentally friendly and effective agrochemicals is a significant area of research, and 2-(3-Oxocyclopentyl)isoindoline-1,3-dione plays a crucial role in this field.
Organic Synthesis
In organic chemistry, 2-(3-Oxocyclopentyl)isoindoline-1,3-dione is used as a key intermediate in the synthesis of complex organic molecules . Its reactivity and stability make it suitable for various chemical transformations, including cyclization reactions and the formation of heterocyclic compounds. This versatility is essential for creating new materials and compounds with diverse applications.
Photochromic Materials
Research has explored the use of isoindoline-1,3-dione derivatives in the development of photochromic materials . These materials change color upon exposure to light, making them useful in applications such as smart windows, sunglasses, and optical data storage. The compound’s ability to undergo reversible structural changes under light exposure is a key feature in these applications.
作用機序
Target of Action
The primary target of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thus terminating nerve transmission .
Mode of Action
The compound exerts a good competitive inhibition on AChE . This means that it competes with the substrate (acetylcholine) for the active site of the enzyme, reducing the rate of acetylcholine hydrolysis. This leads to an increase in the levels of acetylcholine, which is desirable in certain conditions such as Alzheimer’s disease .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting potential effects on dopaminergic signaling pathways.
Pharmacokinetics
It is known that the compound has very low acute toxicity, with an ld50 greater than 1600 mg/kg . This suggests that the compound is relatively safe at high doses.
Result of Action
The molecular and cellular effects of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione’s action include an increase in acetylcholine levels due to the inhibition of AChE . This can lead to enhanced cholinergic transmission. Additionally, modulation of the dopamine receptor D3 suggests potential antipsychotic effects .
Safety and Hazards
将来の方向性
Isoindolines, including “2-(3-Oxocyclopentyl)isoindoline-1,3-dione”, are the focus of much research due to their presence in a wide array of bioactive molecules . They have potential applications as antipsychotic agents and in the treatment of Alzheimer’s disease . Further studies are needed to investigate the impact of additional alkylating imides on the survival of blood cancer cells .
特性
IUPAC Name |
2-(3-oxocyclopentyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-6-5-8(7-9)14-12(16)10-3-1-2-4-11(10)13(14)17/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIZJQCGWLDNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712402 | |
| Record name | 2-(3-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1029691-06-2 | |
| Record name | 2-(3-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30712402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


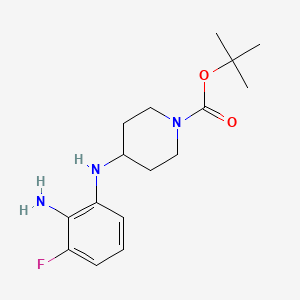



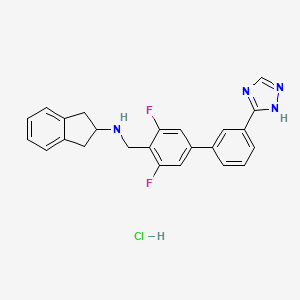
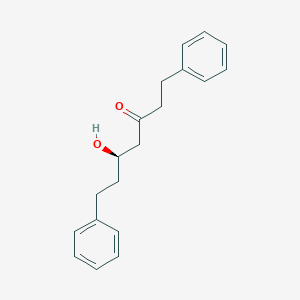

![methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate](/img/structure/B3026542.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B3026543.png)
![1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid](/img/structure/B3026544.png)
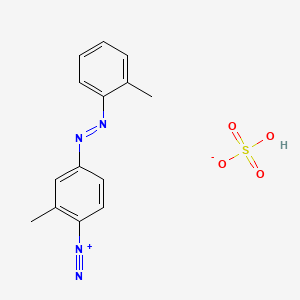
![(6-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B3026548.png)
